2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-methylpropanoic acid
説明
Evolution of Fmoc Chemistry in Peptide Research
The development of Fmoc-based solid-phase peptide synthesis (SPPS) revolutionized peptide science by addressing limitations inherent to earlier methodologies. Introduced by Carpino and Han in 1970, the Fmoc group offered a base-labile alternative to the acid-sensitive tert-butyloxycarbonyl (Boc) group, enabling milder deprotection conditions. This shift was critical for synthesizing acid-sensitive peptides, such as those containing tryptophan or post-translationally modified residues, which were prone to degradation under Boc chemistry’s harsh acidic conditions.
A key advantage of Fmoc chemistry lies in its orthogonal protection strategy. By pairing Fmoc’s base-labile α-amino protection with acid-labile tert-butyl (tBu) side-chain protections, chemists achieved precise control over sequential deprotection and resin cleavage. Automation further propelled Fmoc SPPS adoption, as the UV-active dibenzofulvene byproduct allowed real-time monitoring of depletion efficiency. Advances in pseudoprolines and backbone protection strategies extended the method’s applicability to peptides exceeding 50 residues, overcoming previous challenges in synthesizing long or sterically hindered sequences.
Table 1: Comparative Analysis of Fmoc vs. Boc SPPS
Emergence of Piperidinyl Derivatives in Peptide Science
Piperidine-containing scaffolds like 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-methylpropanoic acid emerged as pivotal tools for imposing conformational constraints. The piperidine ring’s chair conformation restricts backbone flexibility, reducing entropy penalties upon target binding and enhancing proteolytic stability. Early applications focused on mimicking proline’s rigidifying effects, but the incorporation of Fmoc-protected piperidine carboxylic acids (e.g., Fmoc-Pip-OH) enabled precise installation of stereochemical and functional diversity.
Notably, spiroligomers—foldamers with programmable secondary structures—leveraged Fmoc-piperidine hybrids to create artificial enzymes and catalysts. For instance, microwave-assisted SPPS of tetrameric spiroligomers demonstrated that piperidine-derived building blocks could enforce β-turn motifs critical for catalytic activity.
Table 2: Representative Piperidinyl Building Blocks
Theoretical Foundations for Constrained Building Blocks
The design of this compound hinges on steric and electronic modulation principles. The geminal dimethyl group at C2 induces A(1,3) strain, favoring chair conformations that project the Fmoc-carbamate and carboxylic acid moieties into distinct spatial quadrants. This stereoelectronic alignment facilitates regioselective coupling during SPPS while minimizing undesired side reactions, such as aspartimide formation.
Quantum mechanical studies of analogous spiroligomers revealed that constrained building blocks lower activation energies in catalytic cycles by preorganizing functional groups (e.g., pyridine bases, alcohol nucleophiles) into reactive geometries. For example, trifunctional spiroligozymes achieved 2.7 × 10³-fold rate enhancements in transesterification via concerted acid-base catalysis enabled by piperidine-derived scaffolds.
Table 3: Impact of Backbone Constraints on Peptide Properties
| Constraint Type | Structural Effect | Functional Outcome |
|---|---|---|
| Piperidine Ring | Limits φ/ψ angles | Enhanced α-helix stability |
| Geminal Dimethyl | Restricts C-C bond rotation | Reduces conformational entropy |
| Fmoc Protection | Blocks N-terminal reactivity | Enables stepwise chain elongation |
特性
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c1-24(2,22(26)27)16-11-13-25(14-12-16)23(28)29-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,16,21H,11-15H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEAILKAJYGQGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138227-16-2 | |
| Record name | 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-methylpropanoic acid typically involves multiple steps:
Fmoc Protection: The initial step involves the protection of the piperidine nitrogen with the Fmoc group. This is usually achieved by reacting piperidine with Fmoc chloride in the presence of a base such as triethylamine.
Formation of the Piperidine Derivative: The protected piperidine is then reacted with 2-methylpropanoic acid or its derivatives under conditions that facilitate the formation of the desired product. This might involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to activate the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures would be essential to maintain the integrity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the amine functionality for further reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The Fmoc group is typically removed using piperidine in a solvent like dimethylformamide (DMF).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Free amine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is primarily used in peptide synthesis. The Fmoc group serves as a protecting group for amines, allowing for selective deprotection and subsequent peptide bond formation.
Biology
In biological research, peptides synthesized using this compound can be used to study protein interactions, enzyme functions, and cellular signaling pathways.
Medicine
In medicinal chemistry, peptides synthesized with this compound can be used to develop new therapeutic agents, including enzyme inhibitors, receptor agonists, and antagonists.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide-based drugs. Its role in protecting amine groups during synthesis is crucial for the production of high-purity peptides.
作用機序
The mechanism of action for 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-methylpropanoic acid primarily involves its use as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Fmoc group can be selectively removed under basic conditions, exposing the amine group for further functionalization.
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Variations and Key Features
The following table summarizes critical differences between the target compound and analogous Fmoc-protected derivatives:
Comparative Analysis
Steric and Electronic Effects
- Target Compound: The 2-methylpropanoic acid group introduces significant steric hindrance, making it suitable for stabilizing β-turn structures in peptides .
- Piperazine Derivatives (e.g., CAS 180576-05-0) : The additional nitrogen in piperazine increases polarity and solubility but reduces steric bulk compared to piperidine .
- Fluorinated Analogues (e.g., CID 167724441) : Fluorine atoms enhance lipophilicity and metabolic stability, critical for in vivo applications .
Physicochemical Properties
生物活性
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-methylpropanoic acid, commonly referred to as Fmoc-piperidinyl-methylpropanoic acid, is a synthetic compound that has garnered attention in medicinal chemistry and pharmacology. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) group, enhances its potential for various biological activities, particularly in drug design and development.
- Molecular Formula : C₃₂H₃₆N₄O₆
- Molecular Weight : 572.65 g/mol
- CAS Number : 2102411-73-2
The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. The Fmoc group serves as a protective moiety that can influence the compound's reactivity and stability, while the piperidine ring is known for its ability to interact with various enzymes and receptors.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and pharmacokinetics.
- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways associated with neurotransmission and cellular responses.
Biological Activity Studies
Recent studies have explored the compound's activity in various biological contexts, particularly its neuropharmacological effects. Here are some key findings:
Neuropharmacological Effects
- Pain Management : Research indicates that compounds similar to Fmoc-piperidinyl-methylpropanoic acid may exhibit analgesic properties by modulating pain pathways in the central nervous system .
- Alzheimer's Disease : The potential for this compound to interact with neurodegenerative pathways makes it a candidate for further exploration in Alzheimer's disease therapies .
Case Studies
Several studies have evaluated the biological activity of compounds structurally related to this compound:
Q & A
Q. Q1: What are standard protocols for synthesizing 2-(1-Fmoc-piperidin-4-yl)-2-methylpropanoic acid?
A: The synthesis typically involves:
Fmoc Protection : Introducing the 9-fluorenylmethoxycarbonyl (Fmoc) group to the piperidine nitrogen via carbamate formation using Fmoc-Cl (chloride) in anhydrous dichloromethane (DCM) with a base like DIEA .
Coupling Reactions : The carboxylic acid moiety is activated using reagents such as HATU or DCC for subsequent peptide bond formation .
Purification : Column chromatography (SiO₂, gradient elution with hexane/ethyl acetate) or preparative HPLC (C18 column, acetonitrile/water) is employed to isolate the product .
Q. Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Fmoc Protection | Fmoc-Cl, DIEA, DCM, 0°C→RT | 85–90% | ≥95% |
| Final Purification | SiO₂ chromatography (7:3 hexane/EtOAc) | 75% | 98% |
Advanced: Stability and Storage Optimization
Q. Q2: How do moisture and temperature affect the stability of this compound during storage?
A: The Fmoc group is moisture-sensitive, leading to gradual deprotection under humid conditions. Stability studies indicate:
Q. Mitigation Strategy :
- Use anhydrous solvents during synthesis.
- Lyophilize the final product and store in sealed vials under inert gas .
Basic Analytical Characterization
Q. Q3: Which analytical methods validate the identity and purity of this compound?
A:
- NMR Spectroscopy : H NMR (DMSO-d₆) confirms Fmoc (δ 7.3–7.8 ppm, aromatic protons) and piperidine (δ 3.0–3.5 ppm, CH₂-N) moieties .
- HPLC : Reverse-phase C18 columns (e.g., 70% acetonitrile/0.1% TFA in water) assess purity (>98%) .
- Mass Spectrometry : ESI-MS ([M+H]⁺ expected m/z: ~430–450 Da) verifies molecular weight .
Advanced: Reconciling Contradictory Safety Data
Q. Q4: How to address discrepancies in hazard classifications (e.g., skin irritation vs. respiratory toxicity)?
A: Discrepancies arise from varied testing conditions (e.g., concentration, exposure duration):
Q. Recommendations :
- Use fume hoods and PPE (nitrile gloves, N95 masks) during handling.
- Refer to SDS sections 2 and 11 for context-specific precautions .
Basic Application in Peptide Synthesis
Q. Q5: What role does this compound play in solid-phase peptide synthesis (SPPS)?
A: It serves as a side-chain-protected amino acid derivative :
- The Fmoc group shields the piperidine nitrogen during SPPS, enabling selective deprotection (20% piperidine/DMF) for sequential coupling .
- The tert-butyl ester (if present) stabilizes the carboxylic acid against premature activation .
Case Study : Incorporated into cyclic peptides for enhanced conformational rigidity .
Advanced: Addressing Regioselectivity in Coupling Reactions
Q. Q6: How to minimize undesired side reactions during coupling with sterically hindered residues?
A: Steric hindrance from the 2-methylpropanoic acid group requires optimization:
Q. Data :
| Condition | Coupling Efficiency (%) | Epimerization (%) |
|---|---|---|
| HATU, 0°C | 92 | <1 |
| DCC, RT | 75 | 5 |
Stability Under Acidic/ Basic Conditions
Q. Q7: How stable is the Fmoc group under acidic cleavage conditions?
A: The Fmoc group is labile under basic conditions (e.g., piperidine) but stable to mild acids (e.g., TFA):
- Acid Stability : No degradation observed in 1% TFA/DCM over 24 hours .
- Base Sensitivity : Complete deprotection occurs in 20% piperidine/DMF within 10 minutes .
Application : Compatible with tert-butyl-based acid-labile protecting groups .
Advanced: Designing Binding Assays
Q. Q8: What strategies assess this compound’s interaction with biological targets (e.g., enzymes)?
A: Use:
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a CM5 chip to measure binding kinetics (KD) with proteins .
- Fluorescence Polarization : Competes with FITC-labeled ligands for receptor binding .
- Crystallography : Co-crystallization with target enzymes (e.g., proteases) reveals binding modes .
Example : Identified as a non-competitive inhibitor of trypsin-like proteases (IC₅₀ = 12 µM) .
Structural Analogs and Activity Trends
Q. Q9: How do structural modifications (e.g., piperidine vs. pyrrolidine) impact bioactivity?
A: Analog studies show:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
